3,3-Dimethylhexanedioic acid

Description

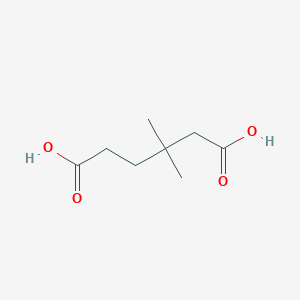

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethylhexanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-8(2,5-7(11)12)4-3-6(9)10/h3-5H2,1-2H3,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFJYFTGXXSIVNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50707315 | |

| Record name | 3,3-Dimethylhexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50707315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16838-81-6 | |

| Record name | 3,3-Dimethylhexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50707315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3,3 Dimethylhexanedioic Acid and Analogues

Retrosynthetic Analysis and Strategic Disconnections for 3,3-Dimethylhexanedioic Acid

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available precursors through a series of logical bond disconnections. For this compound (Target Molecule, TM ), several strategic disconnections can be envisioned.

A primary disconnection strategy involves breaking the C-C bonds formed during the construction of the carbon skeleton. A logical disconnection is at the C4-C5 bond, which simplifies the molecule into precursors that can be joined via alkylation. This leads back to a key intermediate like a 3,3-dimethyl-substituted glutaric acid derivative.

Another powerful approach is to disconnect the carboxyl groups. This suggests a precursor that can be dicarboxylated or a cyclic precursor that can be opened. For instance, a six-membered ring containing the gem-dimethyl group could be a viable precursor, which upon oxidative cleavage would yield the target diacid.

A plausible retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Pathway for this compound

=>

HOOC

CH2

C(CH3)2

CH2

CHO Precursor A

This disconnection suggests that the terminal carboxylic acid can be derived from an aldehyde (Precursor A), which in turn can be synthesized from a more fundamental starting material. A key starting material for this synthesis is 3,3-dimethylglutaric anhydride (B1165640).

Development of Novel Synthetic Pathways for Branched Dicarboxylic Acids

The synthesis of this compound can be practically achieved by extending the carbon chain of a suitable five-carbon precursor. A known method for a related compound involves the use of 3,3-dimethylglutaric anhydride as a starting point. snmjournals.org This can be adapted to form the target acid.

The synthesis begins with the conversion of 3,3-dimethylglutaric anhydride to its monoester by reaction with an alcohol, such as methanol (B129727). snmjournals.org The resulting half-ester can then be subjected to a series of reactions to extend the chain and introduce the second carboxylic acid function.

Table 1: Proposed Synthetic Pathway from 3,3-Dimethylglutaric Anhydride

| Step | Reactant | Reagents/Conditions | Product |

| 1 | 3,3-Dimethylglutaric anhydride | Methanol (CH₃OH) | 3,3-Dimethyl-5-methoxy-5-oxopentanoic acid (half-ester) |

| 2 | Half-ester from Step 1 | 1. Thionyl chloride (SOCl₂) 2. Diazomethane (B1218177) (CH₂N₂) | 1-Diazo-4,4-dimethyl-6-methoxy-2,6-dioxohexane |

| 3 | Product from Step 2 | Silver benzoate (B1203000) (PhCOOAg), Triethylamine (Et₃N) in Methanol | Dimethyl 3,3-dimethylhexanedioate |

| 4 | Dimethyl 3,3-dimethylhexanedioate | Aqueous acid or base (e.g., HCl or NaOH), Heat | This compound |

This sequence, known as the Arndt-Eistert homologation, effectively adds a methylene (B1212753) group to the carboxylic acid end of the half-ester, ultimately forming the six-carbon backbone of the target molecule.

Stereoselective Approaches to Related Branched Dicarboxylic Acids

While this compound is achiral, the synthesis of related chiral branched dicarboxylic acids often requires stereoselective methods to control the configuration of stereocenters. For instance, the synthesis of optically active 3,4-disubstituted cyclopentanones, which are precursors to chiral cyclic amino acids, has been achieved from chiral 2-substituted succinic acid monoesters. google.comgoogle.com This methodology involves alkylation followed by reduction and cyclization. google.comgoogle.com Similarly, stereoselective synthesis of branched pyrrolidine (B122466) and pyrrolidinone carboxylic acids has been accomplished using strategies like azomethine ylide 1,3-dipolar addition. nih.govacs.org These approaches highlight the importance of starting with a chiral precursor and employing reactions that proceed with high diastereoselectivity to build complex, stereochemically defined molecules.

Exploration of Anodic Synthesis Techniques for Dimethylated Acids

Anodic oxidation, particularly Kolbe electrolysis, presents an alternative, "green" pathway for the synthesis of dicarboxylic acids. This electrochemical method involves the anodic coupling of carboxylates. For example, the formation of 2,7-octanedione (B167701) and 2,5-dimethyladipic acid can be achieved via the Kolbe electrolysis of appropriate carboxylic acids. royalsocietypublishing.org

In the context of this compound, a hypothetical anodic coupling could involve the electrolysis of a mixture of carboxylates. For instance, the co-electrolysis of 3,3-dimethylglutaric acid monoester and another suitable carboxylate could potentially form the desired carbon skeleton. The efficiency of such processes is highly dependent on the choice of electrode material, solvent, and electrolyte. beilstein-journals.org While direct application to this compound is not documented, the successful synthesis of other dimethylated acids like dimethyl 2,5-dimethyladipate via dimerization reactions showcases the potential of such C-C bond-forming strategies. google.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield of the desired product and minimizing side reactions. Key parameters include temperature, reaction time, catalyst choice, and reactant stoichiometry.

In the proposed Arndt-Eistert synthesis of this compound, each step requires careful optimization. For example, in the initial esterification of the anhydride, controlling the temperature and using a suitable catalyst can ensure the selective formation of the monoester. In the subsequent homologation steps, the purity of reagents like diazomethane is critical to avoid side products.

For electrochemical syntheses, parameters such as applied potential, current density, electrode material, and electrolyte composition significantly influence conversion rates and product selectivity. rsc.org Studies on the electrochemical reduction of itaconic acid have shown that the choice of electrode material (e.g., lead cathodes) and applied voltage are decisive factors for achieving high faradaic efficiency. rsc.org Simple optimizations of reaction time and substrate concentration can also lead to full conversion and high yields. rsc.org

Table 2: General Parameters for Optimization in Dicarboxylic Acid Synthesis

| Parameter | Objective | Example from Analogue Synthesis |

| Temperature | Control reaction rate, minimize side products | Hydrogenation of dimethyl 2,5-dimethylhexenedioate at 100°C. google.com |

| Catalyst | Increase reaction rate and selectivity | Use of Raney nickel for hydrogenation. google.com Use of palladium catalysts for C-H activation. nih.gov |

| Reactant Ratio | Ensure complete conversion, minimize waste | Use of near-stoichiometric amounts in photoredox catalysis. chemrxiv.org |

| Solvent | Solubilize reactants, influence reaction pathway | THF used in Dieckmann condensation to minimize impurities. google.com |

| Pressure | For gas-phase reactants (e.g., H₂) | Hydrogenation under 30 bar H₂ pressure. google.com |

Scale-Up Considerations for Laboratory Synthesis

Translating a laboratory-scale synthesis to a larger, pilot or industrial scale presents a unique set of challenges. What works efficiently in a small flask may not be directly transferable to a large reactor.

Key considerations for the scale-up of this compound synthesis include:

Heat Transfer: Exothermic or endothermic reactions that are easily managed in the lab can cause significant temperature control issues in large reactors. The Arndt-Eistert sequence, for instance, involves steps that can be highly exothermic and require careful thermal management.

Mass Transfer and Mixing: Ensuring that all reactants are intimately mixed is more challenging on a larger scale. Inadequate mixing can lead to localized "hot spots," reduced yields, and an increase in impurities. The viscosity of the reaction mixture can also play a significant role.

Safety: The use of hazardous reagents like thionyl chloride and diazomethane requires stringent safety protocols, especially at larger scales. Process hazard analysis (PHA) is essential to identify and mitigate potential risks.

Downstream Processing and Purification: Isolating and purifying the final product can become a major bottleneck. Methods like crystallization and distillation need to be optimized for large-scale operation to be efficient and cost-effective. For example, the separation of dicarboxylic acids from a reaction mixture might involve distillation to remove solvents and other volatile components, followed by crystallization to obtain the pure acid. google.com

Successfully scaling up the synthesis of this compound requires a multidisciplinary approach, involving chemists and chemical engineers to address these complex challenges.

Comprehensive Spectroscopic Characterization and Structural Elucidation of 3,3 Dimethylhexanedioic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon framework and proton environments of a molecule. For 3,3-dimethylhexanedioic acid, ¹H and ¹³C NMR would provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound in a suitable solvent like CDCl₃ or DMSO-d₆ is predicted to exhibit distinct signals corresponding to the different proton environments. The acidic protons of the two carboxylic acid groups are expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-12 ppm. The methylene (B1212753) protons adjacent to the carboxylic acid at C2 would likely resonate as a singlet around 2.2-2.4 ppm. The methylene protons at C4 and C5 would present as triplets, with the C4 protons appearing slightly more downfield than the C5 protons due to the proximity of the second carboxylic acid group. The gem-dimethyl groups at C3 would give rise to a sharp singlet in the upfield region, around 1.0-1.2 ppm, integrating to six protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for each unique carbon atom. The carbonyl carbons of the carboxylic acids are expected at the most downfield region, around 175-180 ppm. The quaternary carbon at C3 would appear around 35-45 ppm. The methylene carbons (C2, C4, and C5) would have distinct signals, with C2 being the most deshielded. The methyl carbons of the gem-dimethyl group would resonate at a characteristic upfield position, typically between 20-30 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| -COOH | 10-12 | 175-180 | Broad Singlet |

| -CH₂- (C2) | 2.2-2.4 | ~40-50 | Singlet |

| -C(CH₃)₂- (C3) | - | ~35-45 | - |

| -CH₃ (from C3) | 1.0-1.2 | ~20-30 | Singlet |

| -CH₂- (C4) | ~1.5-1.7 | ~30-40 | Triplet |

| -CH₂- (C5) | ~2.1-2.3 | ~30-40 | Triplet |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular formula and investigating the fragmentation pathways of this compound. The calculated exact mass for the molecular ion [M]⁺ of C₈H₁₄O₄ is 174.08921 Da.

The mass spectrum would likely show a weak or absent molecular ion peak, which is common for aliphatic dicarboxylic acids. libretexts.org The fragmentation pattern is expected to be dominated by characteristic losses. Common fragmentations for dicarboxylic acids include the loss of water (H₂O, 18 Da), a hydroxyl radical (•OH, 17 Da), and a carboxyl group (•COOH, 45 Da). libretexts.org Alpha-cleavage next to the carbonyl groups is also a probable fragmentation pathway. The presence of the gem-dimethyl group can lead to the formation of a stable tertiary carbocation.

Table 2: Predicted HRMS Fragmentation for this compound

| m/z (Predicted) | Possible Fragment | Notes |

|---|---|---|

| 174.0892 | [C₈H₁₄O₄]⁺ | Molecular Ion |

| 157.0865 | [C₈H₁₃O₃]⁺ | Loss of •OH |

| 156.0786 | [C₈H₁₂O₃]•⁺ | Loss of H₂O |

| 129.0915 | [C₇H₁₃O₂]⁺ | Loss of •COOH |

| 111.0810 | [C₇H₁₁O]⁺ | Subsequent loss of H₂O from m/z 129 |

| 57.0704 | [C₄H₉]⁺ | tert-Butyl cation from cleavage at C3-C4 |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of Carboxylic Acid Moieties and Alkyl Groups

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the functional groups within this compound.

IR Spectroscopy: The IR spectrum is expected to be dominated by the characteristic absorptions of the carboxylic acid groups. A very broad O-H stretching band would appear in the region of 2500-3300 cm⁻¹, which is typical for hydrogen-bonded carboxylic acid dimers in the solid state. A strong and sharp C=O stretching vibration should be observed around 1700-1725 cm⁻¹. The C-O stretching and O-H bending vibrations would be found in the fingerprint region (1400-900 cm⁻¹). The various C-H stretching and bending vibrations of the methyl and methylene groups will appear in their characteristic regions (2850-3000 cm⁻¹ and 1350-1470 cm⁻¹, respectively).

Raman Spectroscopy: In the Raman spectrum, the C=O stretch is also expected to be a strong band. The symmetric C-C stretching of the alkyl backbone and the symmetric stretching of the gem-dimethyl group would likely give rise to distinct and potentially strong signals. Raman spectroscopy is particularly sensitive to non-polar bonds and can provide a detailed fingerprint of the carbon skeleton. horiba.com

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Weak | Broad, Strong (IR) |

| C-H Stretch (Alkyl) | 2850-3000 | 2850-3000 | Medium-Strong |

| C=O Stretch (Carboxylic Acid) | 1700-1725 | 1700-1725 | Strong |

| C-H Bend (Alkyl) | 1350-1470 | 1350-1470 | Medium |

| C-O Stretch / O-H Bend | 900-1400 | Weak | Medium (IR) |

| C-C Stretch | Fingerprint Region | Strong | Weak (IR) |

Advanced Chiroptical Methods for Stereochemical Assignment (if applicable to chiral analogues)

This compound itself is an achiral molecule and therefore does not exhibit optical activity. However, if chiral centers were introduced into the molecule, for instance by substitution at other positions, advanced chiroptical methods such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) would be essential for determining the absolute configuration of the resulting stereoisomers. For example, the synthesis and stereochemical elucidation of chiral analogues like (2R,3R,E)-5-ethylidene-2-hydroxy-2,3-dimethylhexanedioic acid have been reported, where such techniques would be applicable. lookchem.com These methods measure the differential absorption of left and right circularly polarized light and are highly sensitive to the three-dimensional arrangement of atoms in a chiral molecule.

X-ray Crystallography for Solid-State Structural Analysis

As of the latest available data, a single-crystal X-ray diffraction structure for this compound has not been reported in the public domain. However, such an analysis would provide the most definitive structural information in the solid state.

An X-ray crystallographic study would determine precise bond lengths, bond angles, and torsion angles. It would also reveal the intermolecular interactions, particularly the hydrogen bonding network. It is highly probable that in the crystalline state, the molecules of this compound would form hydrogen-bonded dimers, with the carboxylic acid groups of two molecules interacting in a head-to-head fashion. researchgate.net This is a common structural motif for dicarboxylic acids. researchgate.net The crystal packing would show how these dimers are arranged in the unit cell, influenced by van der Waals interactions of the alkyl chains. The conformation of the hexanedioic acid backbone, whether it is extended or folded, would also be elucidated.

Chemical Reactivity and Derivatization Strategies of 3,3 Dimethylhexanedioic Acid

Esterification Reactions and the Synthesis of Ester Derivatives

The conversion of the carboxylic acid groups of 3,3-dimethylhexanedioic acid into esters is a fundamental derivatization strategy. This transformation is most commonly achieved through Fischer esterification, a process that involves reacting the dicarboxylic acid with an alcohol in the presence of an acid catalyst. chemistrystudent.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in large excess as the solvent. masterorganicchemistry.com

Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. masterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com When applied to this compound, this reaction typically occurs at both carboxylic acid functions, leading to the formation of a diester.

For example, the reaction with ethanol (B145695) yields diethyl 3,3-dimethylhexanedioate, while reaction with methanol (B129727) produces dimethyl 3,3-dimethylhexanedioate. aksci.commolaid.com These ester derivatives are useful as intermediates in further organic synthesis or as building blocks in polymer chemistry. rsc.org Transesterification, the conversion of one ester to another by reaction with an alcohol, is another method that can be employed to synthesize different ester derivatives. google.com

Table 1: Examples of Ester Derivatives of this compound

| Compound Name | Molecular Formula | Synthesis Method | Reference(s) |

|---|---|---|---|

| Diethyl 3,3-dimethylhexanedioate | C₁₂H₂₂O₄ | Fischer Esterification | aksci.com |

Formation of Amides, Anhydrides, and Cyclic Derivatives

The carboxylic acid functionalities of this compound allow for the synthesis of a range of other important derivatives, including amides and anhydrides.

Amides: The formation of amides from this compound involves its reaction with ammonia (B1221849) or with primary or secondary amines. The direct reaction of a carboxylic acid with an amine is possible but often requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. libretexts.org A more common laboratory approach involves the use of a coupling or activating agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), which facilitates amide bond formation under milder conditions. Alternatively, the dicarboxylic acid can first be converted to the more reactive 3,3-dimethylhexanedioyl chloride (the diacyl chloride) using a reagent like thionyl chloride (SOCl₂). libretexts.org This diacyl chloride then reacts readily with amines to form the corresponding diamide (B1670390) in high yield. libretexts.org

Anhydrides: Dicarboxylic acids can form cyclic anhydrides upon heating, provided the resulting ring is stable (typically 5- or 6-membered rings). khanacademy.org For instance, 3,3-dimethylglutaric acid readily forms 3,3-dimethylglutaric anhydride (B1165640), a six-membered ring. nih.govlookchem.com Given the six-carbon chain of this compound, intramolecular cyclization to form a monomeric cyclic anhydride (an eight-membered ring) would be less favorable. Instead, heating may lead to the formation of linear polymeric anhydrides. Symmetrical anhydrides can also be prepared by reacting a carboxylate salt with an acyl chloride. khanacademy.org

Cyclic Derivatives: Beyond anhydrides, intramolecular Fischer esterification can lead to the formation of cyclic esters, known as lactones. masterorganicchemistry.com For this compound, this would require the selective esterification of one carboxyl group while the other remains as a hydroxyl group after reduction, which would then cyclize. This process typically forms larger, less common rings.

Nucleophilic and Electrophilic Reactivity at Carboxylic Acid Centers

The reactivity of the carboxylic acid groups is characterized by the electrophilicity of the carbonyl carbon and the nucleophilicity of the carboxylate anion.

Electrophilic Reactivity: The carbonyl carbon in each of the two carboxylic acid groups is electrophilic due to the polarization of the carbon-oxygen double bond. youtube.com This electrophilicity is the basis for nucleophilic acyl substitution reactions. libretexts.org The reactivity of the carbonyl carbon can be significantly enhanced by an acid catalyst, which protonates the carbonyl oxygen, making the carbon a much stronger electrophile for attack by weak nucleophiles like alcohols. masterorganicchemistry.comsaskoer.ca Stronger nucleophiles, such as those from organometallic reagents or hydride donors, can also attack this site. Among carboxylic acid derivatives, acyl chlorides are the most electrophilic, followed by anhydrides, esters, and finally amides. openochem.org

Nucleophilic Reactivity: While the carbonyl carbon is electrophilic, the carboxylic acid itself can be converted into a nucleophile. Treatment with a base removes the acidic proton from the hydroxyl group, forming a carboxylate anion. saskoer.ca This carboxylate is a good nucleophile and can react with various electrophiles. A prominent example is its reaction with an acyl chloride to form an acid anhydride, a key step in certain anhydride synthesis methods. khanacademy.org

Regioselective and Stereoselective Transformations Involving Alkyl Side Chains

The alkyl portion of this compound is generally less reactive than the carboxylic acid groups. The saturated hydrocarbon chain and the quaternary carbon atom are chemically quite inert under typical reaction conditions.

Regioselectivity: Selective functionalization of the alkyl side chains of this compound is challenging. The absence of activating groups or unsaturation makes it difficult to direct reactions to a specific carbon atom on the chain. Reactions such as free-radical halogenation would likely be unselective, leading to a mixture of products. Research on the stepwise oxidation of kerogen has identified various dicarboxylic acids, including 4,4-dimethyl-hexanedioic acid, indicating that complex oxidative processes can lead to related structures, although this is not a controlled synthetic transformation. researchgate.net

Stereoselectivity: this compound is an achiral molecule as it does not possess any stereocenters. Therefore, stereoselective transformations on the existing structure are not applicable. The synthesis of chiral analogues, such as (3R,4S)-dimethyl-3,4-dimethylhexanedioate, would require starting from optically active precursors to build the carbon skeleton with defined stereochemistry. For instance, stereoselective syntheses have been developed for related chiral cyclopentanones starting from optically active succinic acid derivatives, demonstrating that stereocontrol is typically introduced during the construction of the molecular framework rather than by modification of a pre-existing achiral dicarboxylic acid. google.com

Investigations into Oxidative and Reductive Chemical Manipulations

The carboxylic acid groups and the alkyl backbone of this compound can undergo reduction and oxidation reactions, respectively.

Reductive Manipulations: The two carboxylic acid groups can be reduced to primary alcohols. This transformation requires powerful reducing agents, with lithium aluminum hydride (LiAlH₄) being the most common and effective reagent for this purpose. libretexts.org The reaction, typically carried out in an ethereal solvent like tetrahydrofuran (B95107) (THF), converts this compound into 3,3-dimethylhexane-1,6-diol. google.com This diol is a valuable synthetic intermediate for the preparation of polyesters and other polymers.

Oxidative Manipulations: The saturated alkyl chain of this compound is resistant to oxidation under mild conditions. However, biological systems can achieve oxidation at unactivated carbon atoms. For example, studies on the metabolism of 2,2-dimethyloctanoic acid in rats have shown that oxidation can occur at the terminal (ω) and penultimate (ω-1) positions, leading to the formation of dicarboxylic acids like 2,2-dimethyladipic acid. umich.edu While not a direct study on this compound, this suggests that enzymatic or microbial oxidation could potentially modify the alkyl chain. Chemical oxidation of the alkyl chain would require harsh conditions, which would also likely degrade the carboxylic acid groups.

Computational and Theoretical Studies on 3,3 Dimethylhexanedioic Acid

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to model the movement of atoms and molecules over time, providing a detailed picture of conformational landscapes and non-covalent interactions. While specific MD studies on 3,3-dimethylhexanedioic acid are not extensively documented, research on analogous short-chain and branched dicarboxylic acids offers significant insights.

These simulations for related dicarboxylic acids have explored their structure and interfacial properties. ucr.edu For instance, simulations of dicarboxylic acids at oil-water interfaces reveal that, unlike monocarboxylic acids, the two carboxyl groups tend to anchor to the aqueous phase, causing the hydrocarbon backbone to lie parallel to the interface. researchgate.net The conformation of these molecules is often a slightly curved linear structure. researchgate.net Furthermore, MD simulations have been used to study the formation of intermolecular structures, such as hydrogen-bonded cyclic trimers and "dimer+1" motifs in benzenedicarboxylic acids, which are crucial for understanding their self-assembly. acs.org In aqueous environments, simulations show that hydrophilic dicarboxylic acids can dissolve and form ordered structures within the water, driven by hydrophobic interactions. ucr.edu

The molecular architecture—including chain length, branching, and the presence of functional groups—has a profound impact on the physical properties of dicarboxylic acids, particularly their glass transition temperature (Tg). The Tg is a critical parameter indicating the phase state of organic compounds. rsc.org

Molecular dynamics simulations have been systematically used to predict the Tg of various organic compounds, including dicarboxylic acids. rsc.org Studies on a series of dicarboxylic acids show a clear correlation between molecular structure and Tg.

Effect of Branching: For molecules with six carbon atoms, linear structures exhibit the lowest Tg, while branched and ring-like architectures show higher Tg values. rsc.org The introduction of branched molecular structures can increase the free volume between polymer chains, which in turn influences the Tg. mdpi.com

Effect of Carbon Chain Length: Increasing the number of carbon atoms in linear dicarboxylic acids leads to a higher Tg. rsc.orgsruc.ac.uk For example, the predicted Tg for suberic acid (an 8-carbon dicarboxylic acid) is significantly higher than that of adipic acid (a 6-carbon dicarboxylic acid). rsc.org However, in some systems like acid-epoxy vitrimers, increasing the dicarboxylic acid chain length from 6 to 14 carbons can decrease the Tg due to enhanced monomer flexibility. sruc.ac.uk

Effect of Functional Groups: The carboxylic acid group (–COOH) has a more significant impact on increasing Tg compared to hydroxyl (–OH) or carbonyl (–C=O) groups. rsc.org The presence of a third carboxylic group, as in tricarboxylic acids, further elevates the Tg. rsc.org

The table below, based on data from molecular dynamics simulations, illustrates the effect of molecular structure on the predicted glass transition temperatures of various dicarboxylic acids. rsc.org

| Compound | Number of Carbons | Architecture | Predicted Tg (K) |

|---|---|---|---|

| Adipic Acid | 6 | Linear | 268.9 |

| 2,2-Dimethylsuccinic Acid | 6 | Branched | 293.7 |

| Suberic Acid | 8 | Linear | 303.4 |

| 2,2-Dimethylhexanedioic Acid | 8 | Branched | Not Specified |

| Norpinic Acid | 8 | Ring | 314.2 |

| Tricarballylic Acid | 6 | Branched (Tricarboxylic) | 316.2 |

Data sourced from molecular dynamics simulation studies. rsc.orgethz.ch The Tg for 2,2-dimethylhexanedioic acid, an isomer of this compound, was studied but the specific value was not reported in the available text. ethz.ch

Quantum Chemical Calculations for Electronic Structure, Stability, and Reaction Energetics

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental for understanding the electronic structure, thermodynamic stability, and reaction energetics of molecules. dokumen.pubmdpi.com These methods can elucidate bond properties, charge distribution, and the energies of various molecular states.

For dicarboxylic acids, quantum chemical studies have been applied to analyze reaction mechanisms, such as photooxidation. researchgate.net Theoretical kinetic analyses have shown that for some dicarboxylic acids, the abstraction of the acidic hydrogen by radicals is enhanced due to the formation of a pre-reactive hydrogen-bonded complex. researchgate.net This type of calculation helps to identify the most likely reaction products and their branching ratios by exploring the potential energy surface of the reaction. researchgate.net

Such computational approaches are also used to predict acid dissociation constants (pKa). Physics-informed machine learning models can predict macroscopic pKa values by accounting for the ensemble free-energy landscape across all protonation states. rowansci.com For dicarboxylic acids like succinic acid, these models can accurately predict two distinct pKa values, reflecting the different energetic costs of removing the first and second protons. rowansci.com

In Silico Prediction of Spectroscopic Parameters and Chromatographic Retention Characteristics

In silico methods are increasingly used to predict analytical characteristics, which can aid in the identification and characterization of compounds.

Theoretical calculations using DFT have proven effective in predicting spectroscopic parameters. mdpi.com For novel carboxylic acid derivatives, calculated nuclear magnetic resonance (NMR) chemical shifts have shown good regression values when compared with experimental data, indicating a strong agreement. mdpi.com Similarly, theoretical infrared (IR) spectra can be generated to assign vibrational frequencies to specific functional groups, such as the characteristic C=O and O-H stretches of the carboxylic acid moiety. mdpi.comjapsonline.com

The table below shows an example of how theoretical and experimental data are correlated for the characterization of novel compounds, a practice applicable to this compound.

| Analytical Technique | Predicted Parameter | Experimental Correlation | Reference |

|---|---|---|---|

| NMR Spectroscopy | 1H and 13C Chemical Shifts | Good agreement between theoretical and experimental values, confirmed by regression analysis. | mdpi.com |

| IR Spectroscopy | Vibrational Frequencies (e.g., C=O, O-H) | Theoretical spectra assist in the unequivocal assignment of experimental absorption bands. | mdpi.comjapsonline.com |

Predicting chromatographic retention characteristics is more complex but is an active area of research. Techniques like headspace gas chromatography-ion mobility spectrometry (HS-GC-IMS) and headspace-solid-phase microextraction-gas chromatography-mass spectrometry (HS-SPME-GC-MS) are used to separate and identify volatile and semi-volatile compounds, including dicarboxylic acids. mdpi.complos.org While direct in silico prediction of retention times for specific column chemistries is challenging, computational models can predict physicochemical properties like vapor pressure and solubility, which are key factors in determining chromatographic behavior. ajchem-a.com

Mechanistic Investigations of Proposed Reaction Pathways

Theoretical studies are invaluable for investigating the mechanisms of chemical reactions. For dicarboxylic acids, this includes exploring pathways for their synthesis and degradation.

One relevant synthetic pathway is the Kolbe electrolysis, an electrochemical reaction that forms carbon-carbon bonds via decarboxylative coupling of carboxylic acids. researchgate.net Mechanistic studies, aided by computational analysis, investigate the role of factors like electrode material and electrical waveform in modulating the reaction environment (e.g., local pH) and influencing product yields. researchgate.net

In the context of environmental chemistry, computational models have been used to investigate the atmospheric degradation of dicarboxylic acids. For example, the photochemical degradation of C9 dicarboxylic acid is proposed to proceed through oxidation to produce lower molecular weight dicarboxylic acids, such as C4 and C5. researchgate.net Quantum chemical calculations can help map the potential energy surfaces for these complex multi-step reactions, identifying stable intermediates and transition states to validate proposed mechanisms. researchgate.net

Occurrence and Biosynthetic Considerations of Branched Dicarboxylic Acids in Non Human Biological and Environmental Systems

Microbial and Phytochemical Detection and Characterization of Related Branched Dicarboxylic Acids (e.g., as secondary metabolites)

Branched dicarboxylic acids have been identified as secondary metabolites in both microorganisms and plants. These compounds are often part of complex mixtures of organic molecules.

Detailed phytochemical analyses have led to the identification of various branched dicarboxylic acids. For instance, a study on Iris hollandica (Dutch Iris) using Gas Chromatography-Mass Spectrometry (GC-MS) detected the presence of 2,4-Dimethylhexanedioic acid among twenty other phytochemical compounds. uobabylon.edu.iq Similarly, GC-MS analysis of extracts from the bacterium Klebsiella aerogenes also identified 2,4-Dimethylhexanedioic acid as a secondary metabolite. plos.org In the plant Dittrichia viscosa, dicarboxylic acids have been identified as some of the most bioactive components in its phytochemical profile. mdpi.com

The detection of these compounds is often part of broader metabolomic studies aimed at characterizing the chemical composition of organisms. researchgate.netnih.gov For example, long-chain dicarboxylic acids with dimethyl branching, known as diabolic acids, have been discovered in Butyrivibrio, a genus of bacteria found in the rumen of herbivorous animals. gerli.com These findings highlight the role of microorganisms in synthesizing structurally complex lipids.

| Compound | Organism | Method of Detection | Reference |

|---|---|---|---|

| 2,4-Dimethylhexanedioic acid | Iris hollandica (Dutch Iris) | Gas Chromatography-Mass Spectrometry (GC-MS) | uobabylon.edu.iq |

| 2,4-Dimethylhexanedioic acid | Klebsiella aerogenes | Gas Chromatography-Mass Spectrometry (GC-MS) | plos.org |

| Diabolic acids (e.g., 15,16-dimethyltriacontanedioic acid) | Butyrivibrio sp. | Biochemical Analysis | gerli.com |

Biosynthesis of Related Branched Dicarboxylic Acid Derivatives in Plants (e.g., as components of pyrrolizidine (B1209537) alkaloids)

A significant role for branched dicarboxylic acids in plants is their incorporation into a class of toxic secondary metabolites known as pyrrolizidine alkaloids (PAs). phytolab.comnih.gov PAs are produced by thousands of plant species, primarily in the families Boraginaceae, Asteraceae, and Fabaceae, as a defense mechanism against herbivores. nih.govtandfonline.com

Chemically, PAs are esters composed of a necine base (a hydroxylated pyrrolizidine nucleus) and one or two necic acids. phytolab.comnih.gov These necic acids are characteristically branched-chain aliphatic mono- or dicarboxylic acids, typically with a chain length of 5 to 10 carbon atoms. phytolab.comresearchgate.net The structural diversity of these necic acids, which can feature various substituents, contributes to the vast range of over 660 known PAs. phytolab.comresearchgate.net The esterification can occur with both carboxyl groups of a dicarboxylic acid to form cyclic diesters. phytolab.com The toxicity of PAs is linked to specific structural features, including an unsaturated necine base and esterification with at least one branched carboxylic acid. phytolab.comthieme-connect.com

| Component | Description | Significance | Reference |

|---|---|---|---|

| Necic Acids | Aliphatic mono- or dicarboxylic acids, typically with branched carbon chains (C5-C10). | Provide structural diversity to pyrrolizidine alkaloids and are essential for their toxicity. | phytolab.comnih.govtandfonline.com |

| Pyrrolizidine Alkaloids (PAs) | Esters of a necine base and one or two necic acids. | Widespread plant secondary metabolites that serve as a defense against herbivores. | phytolab.comnih.gov |

Environmental Fate and Degradation Pathways of Branched Dicarboxylic Acids (e.g., as oxidation products from polymers for isomers)

Branched dicarboxylic acids exist in the environment as a result of both natural and anthropogenic processes. One notable source is the oxidative degradation of polymers. Studies have shown that the chemical recycling of polyethylene (B3416737) (PE), a major plastic waste component, can yield dicarboxylic acids through oxidative conversion. researchgate.net This process can be achieved thermally or through photocatalysis, converting the polymer backbone into a mixture of linear and potentially branched dicarboxylic acids. researchgate.netchinesechemsoc.org The product mixture often includes γ-lactones, ketones, and esters alongside the target dicarboxylic acids. researchgate.net

The environmental fate of dicarboxylic acids is largely determined by microbial degradation. oup.com Microorganisms in soil, water, and sewage treatment facilities can metabolize these compounds. oup.com The degradation of medium-chain-length dicarboxylic acids has been studied in bacteria like Cupriavidus necator H16, revealing that the β-oxidation pathway is central to their catabolism. nih.gov However, the specific enzymes involved can differ from those used for fatty acid degradation. nih.govbiorxiv.org The biodegradability of more complex or substituted branched dicarboxylic acids, such as certain fluorinated compounds, is also an area of active research, with findings indicating that features like unsaturation can influence microbial degradation pathways. acs.orgnih.govacs.org Furthermore, dicarboxylic acids are known components of atmospheric aerosols, originating from sources like biomass burning, and undergo aging and secondary formation processes in the atmosphere. copernicus.orgyale.edu

| Process | Description | Outcome | Reference |

|---|---|---|---|

| Polymer Oxidation | Oxidative cleavage of polyethylene (PE) under thermal or photocatalytic conditions. | Formation of a mixture of dicarboxylic acids and other oxygenated compounds. | researchgate.netchinesechemsoc.org |

| Microbial Degradation | Catabolism of dicarboxylic acids by environmental microorganisms, primarily via β-oxidation. | Breakdown of dicarboxylic acids, contributing to their removal from the environment. | oup.comnih.gov |

| Atmospheric Formation | Emission from sources like biomass burning and subsequent photochemical aging in aerosols. | Presence of a homologous series of dicarboxylic acids in atmospheric particulate matter. | copernicus.orgyale.edu |

Metabolic Pathways in Animal Models yielding Related Dicarboxylic Acids (e.g., ω-oxidation)

In animal models, dicarboxylic acids are formed via ω-oxidation, an alternative pathway to the more prominent β-oxidation of fatty acids. nih.govallen.in This metabolic route is primarily active in the endoplasmic reticulum of liver and kidney cells. allen.inresearchgate.net The ω-oxidation pathway becomes particularly significant when the mitochondrial β-oxidation pathway is overloaded due to high lipid levels or is genetically impaired. nih.govresearchgate.net

The process begins with the hydroxylation of the terminal (ω) carbon of a fatty acid, a reaction catalyzed by cytochrome P450 enzymes. allen.inresearchgate.net This is followed by two further oxidation steps, carried out by cytosolic dehydrogenases, which convert the ω-hydroxyl group into a carboxyl group, thereby forming a dicarboxylic acid. researchgate.net This pathway can process various fatty acids, including branched-chain fatty acids like phytanic acid, although the efficiency may be lower for highly branched structures. tandfonline.comnvkc.nl Once formed, these dicarboxylic acids are typically chain-shortened through peroxisomal β-oxidation. nih.govresearchgate.net The generation of dicarboxylic acids through ω-oxidation is thus a key mechanism for managing fatty acid excess and preventing lipid-induced toxicity. nih.gov

| Pathway Step | Enzymes Involved | Cellular Location | Function | Reference |

|---|---|---|---|---|

| ω-Hydroxylation | Cytochrome P450 | Endoplasmic Reticulum | Adds a hydroxyl group to the terminal carbon of a fatty acid. | allen.inresearchgate.net |

| Oxidation to Aldehyde | Alcohol Dehydrogenase | Cytosol | Oxidizes the ω-hydroxy fatty acid to an ω-aldehydo fatty acid. | researchgate.net |

| Oxidation to Carboxylic Acid | Aldehyde Dehydrogenase | Cytosol | Oxidizes the ω-aldehydo fatty acid to a dicarboxylic acid. | researchgate.net |

| Chain Shortening | Peroxisomal β-oxidation enzymes | Peroxisomes | Degrades the resulting dicarboxylic acid. | nih.govresearchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| 2,4-Dimethylhexanedioic acid |

| 3,3-Dimethylhexanedioic acid |

| Adipic acid |

| Azelaic acid |

| Diabolic acid |

| Echimidinic acid |

| Heliotrinic acid |

| Integerrinecic acid |

| Isatinecic acid |

| Jacobinecic acid |

| Jaconinecic acid |

| Junceic acid |

| Lasiocarpic acid |

| Monocrotalic acid |

| Phytanic acid |

| Retronecic acid |

| Riddelliic acid |

| Sceleranecic acid |

| Senecic acid |

| Seneciphyllinic acid |

| Senecivernic acid |

| Trachelanthic acid |

| Trichodesmic acid |

| Viridifloric acid |

Advanced Analytical Methodologies for the Detection and Quantification of 3,3 Dimethylhexanedioic Acid

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a cornerstone for the analysis of volatile and semi-volatile compounds. However, the inherent low volatility and polar nature of dicarboxylic acids like 3,3-dimethylhexanedioic acid require a chemical derivatization step to make them amenable to GC analysis. gcms.cz

Optimization of Chemical Derivatization Protocols (e.g., silylation)

Silylation is a widely employed derivatization technique that replaces active hydrogen atoms in polar functional groups with a trimethylsilyl (B98337) (TMS) group, thereby increasing volatility and thermal stability. gcms.cznih.govsigmaaldrich.com The most common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govresearchgate.net For dicarboxylic acids, BSTFA, often with a catalyst like 1% trimethylchlorosilane (TMCS), is a preferred reagent. nih.gov

The optimization of the silylation protocol is critical for achieving complete derivatization and obtaining reproducible results. Key parameters that require careful consideration include the reaction temperature, time, and the ratio of the derivatizing agent to the analyte. Incomplete derivatization can lead to poor peak shape and inaccurate quantification. For instance, a study on dicarboxylic acids optimized the derivatization process using 30 µL of BSTFA with 1% TMCS in a 200 µL reaction mixture, heated at 70°C for 90 minutes, which yielded effective and reliable results. nih.gov The general ease of derivatization for different functional groups with silylating reagents follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com

Table 1: Comparison of Common Silylating Agents for GC-MS

| Derivatizing Agent | Common Abbreviation | Properties and Applications |

|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | A powerful silylating agent, often used with a catalyst (e.g., TMCS) for derivatizing carboxylic acids. researchgate.netnih.gov |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Another effective silylating agent, known for producing stable derivatives. nih.govmdpi.com |

| Trimethylchlorosilane | TMCS | Often used as a catalyst in silylation reactions to increase reaction speed. researchgate.netnih.gov |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | Forms more stable tert-butyldimethylsilyl (TBDMS) derivatives, which are less sensitive to moisture. sigmaaldrich.com |

Chromatographic Separation Techniques and Column Selection

The choice of the GC column is paramount for achieving good separation of the derivatized this compound from other components in a sample matrix. The selection process involves considering the stationary phase, column internal diameter (I.D.), film thickness, and column length. sigmaaldrich.comfishersci.ca

For the analysis of TMS derivatives, nonpolar silicone stationary phases such as those found in SPB™-1 and SPB-5 columns are recommended due to their inertness and stability. gcms.cz An HP-5 column, which has a (5%-phenyl)-methylpolysiloxane stationary phase, has also been successfully used for the separation of derivatized dicarboxylic acids. nih.gov The selection of the stationary phase is the most critical factor as it dictates the selectivity of the separation. restek.comlcms.cz The general principle of "like dissolves like" applies, where a non-polar column is best for analyzing non-polar compounds. fishersci.ca

The column dimensions also play a significant role. Narrower internal diameters (e.g., 0.18 mm, 0.25 mm) generally provide higher efficiency (more theoretical plates), leading to better resolution of closely eluting peaks. sigmaaldrich.comfishersci.ca However, they have a lower sample capacity compared to wider bore columns. fishersci.ca

Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development

Liquid chromatography-mass spectrometry (LC-MS) offers a powerful alternative to GC-MS, particularly for polar and non-volatile compounds, as it often does not require derivatization. nih.gov However, for certain applications, derivatization can significantly enhance detection sensitivity.

Strategies for Enhancing Detection Sensitivity via Pre- or Post-Column Derivatization

While direct analysis of dicarboxylic acids by LC-MS is possible, derivatization can be employed to improve ionization efficiency and, consequently, detection limits. researchgate.netresearchgate.net Derivatization for LC-MS can be performed either pre-column or post-column. libretexts.org

Pre-column derivatization involves reacting the analyte with a derivatizing agent before injection into the LC system. libretexts.org This approach allows for a wider range of reaction conditions and can lead to better sensitivity due to lower background noise. libretexts.org However, the resulting derivatives must be stable throughout the chromatographic run. libretexts.org

Post-column derivatization involves mixing the column effluent with a derivatizing reagent before it enters the mass spectrometer. libretexts.org This method is suitable for unstable derivatives as they are analyzed immediately after formation. libretexts.org A drawback is the potential for peak broadening due to the mixing process. shimadzu.com

For carboxylic acids, various derivatization reagents are available that introduce a tag to the molecule, enhancing its detectability. researchgate.net

Ultra-High Performance Liquid Chromatography (UHPLC-MS) for Complex Matrices

Ultra-High Performance Liquid Chromatography (UHPLC), which utilizes columns with sub-2 µm particles, offers significant advantages in terms of speed, resolution, and sensitivity compared to conventional HPLC. scielo.br When coupled with mass spectrometry (UHPLC-MS), it becomes a highly selective and sensitive technique for analyzing compounds in complex matrices like biological fluids and food samples. scielo.brbohrium.comspectroscopyonline.com

For the analysis of organic acids, including dicarboxylic acids, reversed-phase chromatography is a common separation mode. However, the high polarity of these compounds can lead to poor retention on traditional C18 columns. scielo.br To overcome this, specialized columns such as those with mixed-mode stationary phases (e.g., Atlantis PREMIER BEH C18 AX) or the use of Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed. scielo.brlcms.cz The mobile phase composition, including the organic solvent content, ionic strength, and pH, must be carefully optimized to achieve good retention and separation. lcms.cz For instance, a UHPLC-MS/MS method was developed for the simultaneous quantification of sugars and organic acids in complex fruit matrices with a run time of only 4 minutes. scielo.br

Table 2: Key Considerations for UHPLC-MS Method Development for this compound

| Parameter | Considerations and Strategies |

|---|---|

| Column Selection | Reversed-phase C18 columns are common, but specialized columns like mixed-mode or HILIC may be necessary for better retention of polar dicarboxylic acids. scielo.brlcms.cz |

| Mobile Phase | Optimization of organic solvent, buffer concentration, and pH is crucial for retention and selectivity. lcms.cz Acidic mobile phases (e.g., with formic acid) are often used to suppress ionization and improve peak shape. spectroscopyonline.com |

| Ionization Source | Electrospray ionization (ESI) is commonly used, typically in negative ion mode for acidic compounds. shimadzu.com |

| Mass Spectrometry | Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification in complex matrices. scielo.br |

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed structural information about molecules. While primarily a qualitative technique, it can also be used for quantitative analysis (qNMR).

For the quantitative analysis of this compound, ¹H NMR or ¹³C NMR could potentially be utilized. In ¹³C NMR, the number of distinct signals corresponds to the number of chemically non-equivalent carbon atoms in the molecule. docbrown.info For this compound, due to its symmetry, a specific number of unique carbon signals would be expected.

Quantitative NMR relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of an analyte's signal to that of a known amount of an internal standard, the concentration of the analyte can be determined. For phosphorus-containing compounds, ³¹P NMR is particularly advantageous for quantitative studies due to the low natural abundance of phosphorus, leading to less signal overlap, and a wide chemical shift range. mdpi.com While not directly applicable to this compound, the principles of quantitative NMR are transferable. The use of an internal standard with a known concentration and a simple spectrum that does not overlap with the analyte signals is crucial for accurate quantification.

Development of Robust Extraction and Sample Preparation Procedures

The accurate detection and quantification of this compound, also known as 3,3-dimethyladipic acid, in various biological and environmental matrices is critically dependent on the initial extraction and sample preparation steps. These preliminary procedures are designed to isolate the target analyte from complex sample constituents, eliminate interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. mdpi.comslideshare.net The choice of extraction method is often dictated by the physicochemical properties of the analyte, the nature of the sample matrix, and the sensitivity requirements of the subsequent analytical technique, most commonly Gas Chromatography-Mass Spectrometry (GC-MS). scioninstruments.com

For organic acids like this compound, the most frequently employed extraction techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). mdpi.comnih.govresearchgate.net Both methods have proven effective in isolating organic acids from complex matrices such as urine, plasma, and other biological fluids. nih.govlipidmaps.orgnih.gov

Liquid-Liquid Extraction (LLE)

LLE is a conventional and widely used technique for the separation of analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous/biological fluid and an organic solvent. scioninstruments.comlibretexts.org For acidic compounds like this compound, the pH of the aqueous phase is a critical parameter. libretexts.orgmnstate.edu To ensure the acid is in its neutral, protonated form (R-COOH), which is more soluble in organic solvents, the sample is typically acidified prior to extraction. lipidmaps.orgmnstate.edu

Research findings indicate that ethyl acetate (B1210297) is a commonly used solvent for the extraction of organic acids from urine. nih.govlipidmaps.org In a typical LLE procedure, the biological sample is acidified, and then extracted multiple times with an organic solvent. nih.govmnstate.edu The combined organic extracts are then dried, often under a stream of nitrogen, and the residue is derivatized to increase its volatility for GC-MS analysis. nih.govlipidmaps.org A common derivatization process involves converting the organic acids into their trimethylsilyl (TMS) esters using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS). nih.govlipidmaps.org While effective, LLE can be time-consuming and may sometimes result in lower recovery rates compared to other methods. nih.govresearchgate.net One comparative study noted a mean recovery of 77.4% for organic acids using LLE. researchgate.net

Solid-Phase Extraction (SPE)

SPE has emerged as a popular alternative to LLE, offering advantages such as higher recovery rates, cleaner extracts, and the potential for automation. scioninstruments.comnih.govnih.gov This technique utilizes a solid sorbent material, packed into a cartridge, to selectively adsorb the analyte from the liquid sample. scioninstruments.com For the isolation of acidic compounds, anion-exchange SPE cartridges are particularly effective. nih.govoup.com

In a typical SPE procedure for urinary organic acids, the urine sample's pH is adjusted to a basic level (e.g., pH 8-8.5) to ensure the carboxylic acid groups are in their anionic, deprotonated form (R-COO⁻). nih.govoup.com This allows them to bind strongly to the anion-exchange sorbent. oup.com Interfering neutral and basic compounds are then washed away with water and organic solvents like methanol (B129727). oup.com Finally, the retained organic acids are eluted from the cartridge using an acidic solvent mixture, which neutralizes the anionic groups and releases them from the sorbent. oup.com

Studies have demonstrated the high efficiency of SPE for a wide range of organic acids, with recoveries often between 90% and 100%. nih.gov A comparative study found that the mean recovery of organic acids from urine using SPE was 84.1%, which was higher than that achieved with LLE. researchgate.net Furthermore, SPE was shown to isolate a greater number of metabolites compared to LLE. researchgate.net

Derivatization

A crucial step following extraction and prior to GC-MS analysis for non-volatile compounds like dicarboxylic acids is derivatization. nih.govrestek.com This chemical modification process converts the polar, non-volatile analyte into a more volatile and thermally stable derivative suitable for gas chromatography. scioninstruments.comrestek.com For organic acids, silylation is a common derivatization technique, where active hydrogen atoms in the carboxyl groups are replaced with a trimethylsilyl (TMS) group. nih.govlipidmaps.org This is often achieved by heating the dried extract with a mixture of a silylating agent, such as BSTFA, and a catalyst like TMCS, sometimes in the presence of a solvent like pyridine. nih.gov

The development of robust and efficient extraction and sample preparation procedures is paramount for the reliable analysis of this compound. The choice between LLE and SPE depends on factors such as the required sensitivity, sample throughput, and available resources, with SPE often providing higher recovery and cleaner samples. nih.govresearchgate.net

Data Tables

Table 1: Comparison of Extraction Methods for Urinary Organic Acids

| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Reference |

| Principle | Partitioning between two immiscible liquids | Selective adsorption onto a solid sorbent | scioninstruments.comlibretexts.org |

| Mean Recovery | 77.4% | 84.1% | researchgate.net |

| Typical Solvents/Sorbents | Ethyl acetate, Diethyl ether | Strong Anion Exchange (SAX/QMA) | nih.govoup.com |

| pH Adjustment | Acidification of sample (e.g., pH < 2) | Alkalinization of sample (e.g., pH 8-8.5) | nih.govlipidmaps.orgmnstate.edu |

| Advantages | Cost-effective | Higher recovery, Cleaner extracts, Amenable to automation | nih.govresearchgate.net |

| Disadvantages | Can be labor-intensive, May have lower recovery | Higher cost per sample | nih.govresearchgate.net |

Table 2: General Workflow for GC-MS Analysis of this compound in Urine

| Step | Procedure | Purpose | Common Reagents/Conditions | Reference |

| 1. Sample Pre-treatment | pH adjustment, addition of internal standard. | Prepare sample for optimal extraction and quantification. | NaOH or HCl for pH adjustment. | nih.govlipidmaps.orgoup.com |

| 2. Extraction | Isolation of organic acids from the urine matrix. | Remove interferences and concentrate the analyte. | LLE (e.g., with ethyl acetate) or SPE (e.g., with anion exchange cartridge). | nih.govresearchgate.net |

| 3. Drying | Evaporation of the solvent from the extract. | Prepare the sample for derivatization. | Gentle stream of nitrogen gas at ~50-60 °C. | nih.gov |

| 4. Derivatization | Conversion of the analyte to a volatile form. | Enable analysis by Gas Chromatography. | BSTFA + TMCS (99:1), Pyridine; Incubation at ~80 °C. | nih.gov |

| 5. GC-MS Analysis | Separation, identification, and quantification. | Detect and measure the amount of the derivatized analyte. | GC-MS system with a suitable capillary column (e.g., HP-5MS). | lipidmaps.org |

Future Research Trajectories and Academic Applications of 3,3 Dimethylhexanedioic Acid

Exploration of 3,3-Dimethylhexanedioic Acid as a Precursor in Organic Synthesis

The presence of the sterically hindering gem-dimethyl group makes this compound an intriguing, albeit challenging, precursor for organic synthesis. Its bifunctional nature as a dicarboxylic acid allows it to be a building block for a variety of more complex molecules. Future research will likely focus on overcoming the steric hindrance to exploit its synthetic potential.

One promising area is the synthesis of novel heterocyclic compounds. The specific spacing of the two carboxyl groups, combined with the rigidity introduced by the dimethyl substitution, could be used to direct cyclization reactions towards specific, and potentially unique, ring systems. For instance, intramolecular condensation or reactions with difunctional reagents could lead to substituted piperidines, pyrans, or medium-sized rings that are otherwise difficult to synthesize.

Furthermore, this compound can serve as a scaffold for creating derivatives with tailored properties. Asymmetric transformations, where one of the two identical carboxylic acid groups is selectively modified, represent a significant synthetic challenge and an area ripe for exploration. Success in this area would provide access to chiral building blocks valuable for the synthesis of pharmaceuticals and other bioactive molecules. An early 20th-century study on the synthesis of derivatives of β,β-dimethyladipic acid (an alternative name for the compound) laid the groundwork for understanding its reactivity, which can be expanded upon with modern synthetic methods. acs.org

| Potential Synthetic Application | Target Molecule Class | Research Focus |

| Intramolecular Cyclization | Heterocycles (e.g., lactones, lactams) | Development of selective cyclization catalysts. |

| Intermolecular Condensation | Polyamides, Polyesters, Macrocycles | Exploring reactivity with various diamines and diols. |

| Asymmetric Derivatization | Chiral Building Blocks | Selective monofunctionalization and enantioselective transformations. |

| Fragmentation Reactions | Specialty Alkenes | Controlled decarboxylation and fragmentation pathways. |

Design and Synthesis of Functional Materials Incorporating the this compound Scaffold

The incorporation of branched monomers like this compound into polymers can significantly alter their properties. The gem-dimethyl group disrupts chain packing, which can lower the melting point and crystallinity while potentially increasing solubility and flexibility compared to polymers made from linear adipic acid. These characteristics are desirable for creating specialized polymers, including polyesters and polyamides. bibliotekanauki.pl

Future research will likely investigate the synthesis of copolyesters and copolyamides where this compound is one of the diacid monomers. By varying its proportion relative to other linear or aromatic diacids, researchers can fine-tune material properties such as thermal stability, mechanical strength, and biodegradability. For example, its inclusion in polycarbonate compositions has been explored for applications such as flame retardants. google.com The breakdown products of polyester (B1180765) polyurethanes have been identified as adipic acid, indicating that branched versions could be used to create polyurethanes with different degradation profiles. bohrium.com

Another avenue of research is the use of this compound in the synthesis of plasticizers and synthetic lubricants. The branched structure is key to creating esters with low pour points and good thermal stability, which are critical properties for these applications.

| Material Class | Potential Property Modification | Targeted Application |

| Polyesters/Polyamides | Reduced crystallinity, increased flexibility, altered thermal properties. | Specialty fibers, engineering plastics, biodegradable polymers. |

| Polycarbonates | Modified flame retardancy and mechanical properties. google.com | Flame-retardant materials. google.com |

| Polyurethanes | Tailored degradation rates and physical properties. | Foams, elastomers, coatings. |

| Plasticizers | Improved compatibility and low-temperature performance. | Additives for brittle polymers like PVC. |

Contribution to the Understanding of Branched Chain Fatty Acid Metabolism in Non-Human Organisms

Branched-chain fatty acids (BCFA) are widespread in bacteria and play crucial roles in membrane function and signaling. nih.govdellait.com The metabolism of fatty acids typically proceeds via β-oxidation. However, the presence of a methyl group on the β-carbon (the 3-position) blocks this pathway. nih.gov The 3,3-dimethyl substitution in this compound presents an insurmountable block to classical β-oxidation from the propyl-end of the molecule.

This makes it an ideal model substrate for studying alternative metabolic routes in non-human organisms, particularly microorganisms. The most likely pathway for its degradation is ω-oxidation, where the terminal methyl group is oxidized to a carboxylic acid, followed by β-oxidation from both ends. nih.gov Studies on rats fed 2,2-dimethylstearic acid showed excretion of 2,2-dimethylsuccinic acid and 2,2-dimethyladipic acid, providing strong evidence for the biological relevance of ω-oxidation for α,α-disubstituted fatty acids. nih.gov

Future research could involve:

Identifying and characterizing enzymes from bacteria capable of metabolizing this compound. This could uncover novel oxidases and hydratases with unique substrate specificities.

Investigating its effect on microbial consortia , such as those found in the rumen or in soil. Long-chain dicarboxylic acids with dimethyl branching have been discovered in rumen bacteria of the genus Butyrivibrio and in thermophilic Thermotoga species, highlighting the importance of such structures in specific ecological niches. wikipedia.org

Using it as a metabolic probe to understand the regulation of fatty acid oxidation pathways in organisms like the nematode Caenorhabditis elegans, where monomethyl branched-chain fatty acids are essential for development. plos.org

Development of New Catalytic Systems for Reactions Involving Branched Dicarboxylic Acids

The steric hindrance imparted by the gem-dimethyl group in this compound poses a significant challenge for catalysis. Reactions that proceed readily with adipic acid, such as esterification or amidation, may require more forcing conditions or highly specialized catalysts for the branched analogue.

A key research trajectory is the design of catalysts that can overcome this steric barrier. This could include:

Homogeneous Catalysts: Developing organometallic complexes with tailored ligand spheres that can accommodate the bulky substrate and facilitate its transformation.

Heterogeneous Catalysts: Creating porous materials (e.g., zeolites, metal-organic frameworks) with active sites accessible to branched molecules. For instance, while Ru/Al₂O₃ has proven effective for converting biomass-derived furan (B31954) derivatives to adipic acid, new catalyst designs would be needed for branched substrates. nih.gov

Biocatalysts: Employing enzymes (e.g., lipases, esterases) that have been engineered through directed evolution to accept sterically hindered substrates. This approach offers the potential for high selectivity under mild reaction conditions.

The oxidation of substituted cyclic ketones is a known route to branched dicarboxylic acids, often employing transition metal salt catalysts. bibliotekanauki.pl Further development of these catalytic systems to improve selectivity and yield for specific branched diacids like this compound is an active area of interest.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,3-dimethylhexanedioic acid, and how do yields vary under different conditions?

- Methodological Answer : The synthesis of this compound can be optimized using hydrolysis of cyclic precursors or anhydrides. For example, hydrolysis of 4,4-dimethyl-2,6-diketopiperidine-3,5-dicarbonitrile achieves near-quantitative yields (~99%) under acidic conditions, while anhydride hydrolysis yields ~60% . Key factors include solvent choice (e.g., aqueous vs. organic), temperature control, and catalyst use. Analytical validation via HPLC or NMR is critical for purity assessment.

Q. How stable is this compound in laboratory settings, and what conditions accelerate degradation?

- Methodological Answer : The compound is stable under standard lab conditions (room temperature, neutral pH) with minimal degradation over weeks . However, prolonged exposure to extreme pH (e.g., >10 or <3), elevated temperatures (>60°C), or UV light may degrade it. Stability assays using mass spectrometry or FTIR are recommended for long-term studies.

Q. What role does this compound play in fatty acid metabolism?

- Methodological Answer : It acts as a substrate for acyl-CoA synthetase, forming a CoA derivative that enters β-oxidation pathways . In vitro assays using liver microsomes or recombinant enzymes can quantify its metabolic flux. Dose-dependent effects in animal models suggest thresholds for toxicity (e.g., hepatic steatosis at high doses), requiring careful dose-response profiling .

Advanced Research Questions

Q. How do branching and methyl group positions influence the physicochemical properties of this compound compared to linear analogs?

- Methodological Answer : Molecular dynamics simulations reveal that branching lowers the glass transition temperature (Tg) relative to linear dicarboxylic acids. For example, 2,2-dimethylhexanedioic acid has a Tg of ~297 K, compared to ~320 K for suberic acid (linear C8 dicarboxylic acid) . Computational modeling (e.g., B3LYP/6-31G**) and differential scanning calorimetry (DSC) are key tools for such analyses.

Q. How can researchers resolve contradictions in reported biochemical effects of this compound across studies?

- Methodological Answer : Variability often stems from differences in experimental models (e.g., cell lines vs. animal models) or dosage regimens. Meta-analyses should control for factors like exposure duration, metabolic state of models, and analytical techniques (e.g., LC-MS vs. ELISA). For example, low-dose studies (<1 mM) may show negligible metabolic disruption, while high doses (>5 mM) induce toxicity .

Q. What advanced techniques are used to study enzyme interactions with this compound?

- Methodological Answer : X-ray crystallography and cryo-EM can resolve binding modes with enzymes like acyl-CoA synthetase. Isothermal titration calorimetry (ITC) quantifies binding affinities (Kd), while kinetic assays (e.g., NADH-coupled) measure catalytic efficiency (kcat/Km) .

Key Recommendations for Researchers

- Experimental Design : Prioritize dose-response profiling in animal models to avoid toxicity thresholds.

- Analytical Validation : Use tandem MS or <sup>13</sup>C-NMR to confirm compound integrity in long-term studies.

- Computational Tools : Leverage DFT calculations (e.g., B3LYP) for structure-property predictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.